Cas no 23601-81-2 (3-Buten-2-one, 4-imino-)

3-Buten-2-one, 4-imino- structure
Product name:3-Buten-2-one, 4-imino-
3-Buten-2-one, 4-imino- Chemical and Physical Properties
Names and Identifiers
-
- 3-Buten-2-one, 4-imino-
- 2-Propanone,1-carbonimidoyl-
- 4-iminobut-3-en-2-one
- DTXSID70624393
- 23601-81-2
-
- Inchi: InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3
- InChI Key: IISQZNRCRIJELN-UHFFFAOYSA-N
- SMILES: N=C=CC(=O)C
Computed Properties
- Exact Mass: 83.03715
- Monoisotopic Mass: 83.037113783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.92
3-Buten-2-one, 4-imino- Related Literature
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Matthias Barz,Robert Luxenhofer,Rudolf Zentel,María J. Vicent Polym. Chem. 2011 2 1900
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Ren-Hua Jin,Jian-Jun Yuan J. Mater. Chem. 2005 15 4513
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Chia-Hsiu Chen,Yosuke Niko,Gen-ichi Konishi RSC Adv. 2016 6 42962
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I. S. Mackenzie,Geoff Griffiths Anal. Proc. 1984 21 500
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5. Phosphoric amides. Part 8. The effect of the ethylenimine substituent on the solvolytic reactivity of phosphate and phosphoramidate bondsBette Davidowitz,Tomasz A. Modro J. Chem. Soc. Perkin Trans. 2 1985 303
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